![molecular formula C17H18N4O3 B2739331 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 385787-46-2](/img/structure/B2739331.png)
9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C19H22N4O3 with a molecular weight of approximately 342.41 g/mol. The structure consists of a fused triazole and quinazoline ring system with a dimethoxyphenyl substituent that enhances its pharmacological profile.
Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the desired triazoloquinazoline framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. In vitro evaluations have demonstrated that compounds similar to This compound exhibit moderate cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Activity |
---|---|---|
Hepatocellular carcinoma (HePG-2) | 29.47 | Moderate cytotoxicity |
Mammary gland breast cancer (MCF-7) | 39.41 | Moderate cytotoxicity |
Human prostate cancer (PC3) | Not specified | Moderate activity |
Colorectal carcinoma (HCT-116) | 17.35 | Highest activity |
These results indicate that the compound exhibits selective cytotoxicity against colorectal carcinoma cells compared to other tested lines .
The mechanisms underlying the anticancer effects of this compound involve:
- Inhibition of cell proliferation: The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells.
- Induction of apoptosis: It promotes apoptotic pathways leading to cancer cell death.
Additional Biological Activities
Beyond its anticancer properties, triazoloquinazolines have been investigated for other biological activities:
- Antimicrobial Activity: Some derivatives have exhibited significant antibacterial properties against various strains.
- Anti-inflammatory Effects: Research suggests potential applications in treating inflammatory diseases due to their ability to modulate inflammatory pathways.
Case Studies
- Study on Hepatocellular Carcinoma: A study evaluated the effects of several triazoloquinazoline derivatives on HePG-2 cells. The results indicated that compounds with similar structures to This compound could significantly inhibit cell growth and induce apoptosis .
- In Vitro Evaluation Against Bacterial Strains: Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity linked to structural modifications in the quinazoline framework.
Propiedades
IUPAC Name |
9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-10-6-7-14(24-2)11(8-10)16-15-12(4-3-5-13(15)22)20-17-18-9-19-21(16)17/h6-9,16H,3-5H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVIGXKOKGWXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.